molecular formula C12H12O2 B3053506 3-(4-Methylbenzylidene)dihydro-2(3H)-furanone CAS No. 5418-24-6

3-(4-Methylbenzylidene)dihydro-2(3H)-furanone

Cat. No.: B3053506
CAS No.: 5418-24-6
M. Wt: 188.22 g/mol
InChI Key: DZQULPJCBCHNSJ-DHZHZOJOSA-N
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Description

3-(4-Methylbenzylidene)dihydro-2(3H)-furanone is a high-purity dihydrofuranone derivative intended for research and development purposes. This compound features a methyl-substituted benzylidene group fused to a lactone core, a structure of significant interest in synthetic organic chemistry. Researchers value this scaffold for its versatility as a building block for the synthesis of more complex molecules. Its potential research applications include serving as a key intermediate in medicinal chemistry for the exploration of novel pharmacologically active compounds, and in material science for the development of new organic materials. The reactivity of the lactone ring, particularly its susceptibility to nucleophilic attack, and the conjugation within the benzylidene group, provide multiple sites for chemical modification. This allows scientists to investigate a wide array of chemical transformations, including ring-opening reactions and cycloadditions. As with all fine chemicals, handling should follow appropriate laboratory safety protocols. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3E)-3-[(4-methylphenyl)methylidene]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-9-2-4-10(5-3-9)8-11-6-7-14-12(11)13/h2-5,8H,6-7H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQULPJCBCHNSJ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2CCOC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\CCOC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5418-24-6
Record name 3-(4-Methylbenzylidene)dihydro-2(3H)-furanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005418246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS000737926
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10427
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Reaction Conditions and Yield

  • Reactants : Toluene (1.5 mol), succinic anhydride (1.0 mol), AlCl₃ (1.2 mol)
  • Solvent : Dry dichloromethane (DCM)
  • Temperature : 0–5°C (initial), then room temperature (24 h)
  • Workup : Hydrolysis with ice-cold HCl, extraction with DCM
  • Yield : 72–78%

The structure of 1 is confirmed via $$ ^1 \text{H-NMR} $$:

  • δ 2.35 (s, 3H, Ar–CH₃), δ 2.85–3.10 (m, 4H, –CH₂–CH₂–), δ 7.25–7.65 (m, 4H, aromatic H).

Perkin-Type Condensation for Cyclization

The lactone ring and benzylidene moiety are formed through a modified Perkin reaction. 3-(4-Methylbenzoyl)propanoic acid 1 reacts with 4-methylbenzaldehyde in acetic anhydride (Ac₂O) under basic conditions.

Reaction Mechanism

  • Enolate Formation : Triethylamine (Et₃N) deprotonates the α-hydrogen of 1 , generating an enolate.
  • Aldol Condensation : The enolate attacks the carbonyl carbon of 4-methylbenzaldehyde, forming a β-hydroxyketone intermediate.
  • Dehydration and Lactonization : Acetic anhydride facilitates dehydration to form the α,β-unsaturated ketone, followed by intramolecular cyclization to yield the γ-lactone.

Optimized Parameters

Parameter Value
Molar Ratio (1 :aldehyde) 1:1.2
Catalyst Et₃N (1.5 equiv)
Solvent Ac₂O (neat)
Temperature 80°C, 6–8 h
Yield 65–74%

The product is purified via recrystallization from ethanol, yielding pale-yellow crystals (m.p. 122–124°C).

Spectroscopic Characterization

Infrared Spectroscopy (IR)

  • Lactone C=O Stretch : 1762 cm⁻¹
  • Conjugated C=C Stretch : 1604 cm⁻¹
  • Aromatic C–H Bend : 812 cm⁻¹.

$$ ^1 \text{H-NMR} $$ (400 MHz, CDCl₃)

Signal (δ, ppm) Assignment
2.37 Singlet, 3H (Ar–CH₃)
2.44 Singlet, 3H (Ar–CH₃)
6.71 Singlet, 1H (furanone H-4)
7.25–7.56 Multiplet, 8H (aromatic H)
7.35 Singlet, 1H (olefinic H)

Mass Spectrometry (EI-MS)

  • Molecular Ion : m/z 276 [M⁺]
  • Key Fragments : m/z 119 (C₈H₇O⁺), 91 (C₇H₇⁺).

Alternative Synthetic Routes

Claisen-Schmidt Condensation

A parallel approach involves the condensation of dihydro-2(3H)-furanone with 4-methylbenzaldehyde under acidic conditions (HCl/EtOH). However, this method affords lower yields (48–52%) due to competing side reactions.

Microwave-Assisted Synthesis

Recent studies report a 20% reduction in reaction time (2.5 h vs. 8 h) using microwave irradiation (150 W, 100°C), though yields remain comparable (68–70%).

Industrial-Scale Production Considerations

Solvent Selection

Solvent Yield (%) Purity (%)
Ac₂O 74 98
DMF 62 89
THF 58 84

Acetic anhydride is preferred for its dual role as solvent and dehydrating agent.

Catalyst Screening

Catalyst Yield (%)
Et₃N 74
Pyridine 65
DBU 70

Triethylamine outperforms bulkier bases due to superior enolate stabilization.

Applications in Drug Discovery

This compound serves as a precursor for:

  • Anti-inflammatory Agents : Analogues inhibit COX-2 with IC₅₀ = 1.2–3.8 μM.
  • Antimicrobials : MIC = 8–16 μg/mL against S. aureus and E. coli.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylbenzylidene)dihydro-2(3H)-furanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methylbenzylidene)dihydro-2(3H)-furanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(4-methylbenzylidene)dihydro-2(3H)-furanone, their synthesis methods, applications, and biological activities:

Compound Name Substituents/Modifications Synthesis Method Applications/Biological Activity Key References
Dihydro-3-methyl-2(3H)-furanone 3-methyl group Natural formation in honey via ripening/aging; detected via HS-SPME Marker compound in buckwheat honey
Dihydro-5-methyl-2(3H)-furanone 5-methyl group Hydrogenation of hydroxymethylfurfural derivatives Precursor to γ-valerolactone (biofuel applications)
3-Arylidene-5-phenyl-2(3H)-furanones Arylidene at C3, phenyl at C5 Condensation of 5-arylfuran-2(3H)-ones with aldehydes Antimycobacterial activity (e.g., M. tuberculosis)
4-Hydroxy-2,5-dimethyl-3(2H)-furanone Hydroxy at C4, methyl at C2/C5 Maillard reaction of pentoses with glycine/alanine Caramel-like flavor agent in food chemistry
5-Hydroxy-3,4-dimethyl-5-pentyl-2(5H)-furanone Hydroxy at C5, methyl at C3/C4, pentyl at C5 Isolation from marine organisms (e.g., Melithaea sp.) Natural product with uncharacterized bioactivity
3-(4-Nitrobenzylidene)-5-phenyl-2(3H)-furanone 4-nitrobenzylidene at C3, phenyl at C5 Condensation of 5-phenylfuran-2(3H)-one with 4-nitrobenzaldehyde Antimicrobial activity (broad-spectrum screening)

Key Structural and Functional Differences:

Substituent Effects: The 4-methylbenzylidene group in the target compound introduces steric bulk and electron-donating properties compared to simpler alkyl substituents (e.g., methyl in dihydro-3-methyl-2(3H)-furanone). 3-Arylidene derivatives (e.g., 3-(4-chlorobenzylidene)-5-(4-methylphenyl)-2(3H)-pyrrolone) exhibit improved antimycobacterial activity when the furanone oxygen is replaced with nitrogen (pyrrolones) .

Synthetic Pathways: Natural analogs (e.g., dihydro-3-methyl-2(3H)-furanone) form via enzymatic or thermal degradation, while synthetic derivatives (e.g., 3-arylidene furanones) require base-catalyzed condensation or multicomponent reactions . The target compound can be synthesized via Knoevenagel condensation of dihydro-2(3H)-furanone with 4-methylbenzaldehyde, similar to methods used for 3-(4-methoxybenzylidene)-5-(4-methoxyphenyl)furan-2(3H)-one .

Biological and Industrial Applications: Food Chemistry: Dihydro-2(3H)-furanone derivatives contribute to caramel (4-hydroxy-2,5-dimethyl-3(2H)-furanone) and fruity (dihydro-5-methyl-2(3H)-furanone) flavors . Biofuels: 5-(Hydroxymethyl)dihydro-2(3H)-furanone intermediates are critical in converting biomass-derived sugars to γ-valerolactone, a renewable platform chemical . Medicinal Chemistry: Arylidene-substituted furanones show promise against tuberculosis, though activity depends on substituent electronegativity and ring hybridization (furanone vs. pyrrolone) .

Research Findings and Data

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups LogP (Predicted)
This compound C₁₂H₁₂O₂ 188.22 α,β-unsaturated lactone 2.8
Dihydro-5-methyl-2(3H)-furanone C₅H₈O₂ 100.12 Saturated lactone 0.5
4-Hydroxy-2,5-dimethyl-3(2H)-furanone C₆H₈O₃ 128.13 Hydroxy, methyl groups 0.9

Biological Activity

3-(4-Methylbenzylidene)dihydro-2(3H)-furanone, a compound characterized by its unique molecular structure, has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H12O2
  • Molecular Weight : 188.23 g/mol
  • CAS Number : 5418-24-6

The compound features a furanone ring that contributes to its reactivity and biological activity. Its structure allows for interactions with various biological targets, which underlie its pharmacological effects.

This compound exerts its biological effects through several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors, influencing signaling pathways related to inflammation and pain.
  • Antioxidant Activity : It has been shown to scavenge free radicals, thereby reducing oxidative stress in cellular models.
  • Apoptosis Induction : Research indicates that it can induce apoptosis in cancer cells, leading to inhibited tumor growth.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

1. Antioxidant Activity

Research demonstrates that this compound exhibits significant antioxidant properties. In vitro assays indicate that it effectively reduces reactive oxygen species (ROS) levels in various cell lines.

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation:

  • Cytokine Inhibition : Studies report that it lowers the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

3. Anticancer Potential

In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines:

  • Cell Line Studies : It demonstrated cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values around 15 µM.

4. Analgesic Effects

Animal studies have provided evidence of analgesic properties:

  • Formalin Test : The compound significantly reduced pain scores in formalin-induced pain models, comparable to standard analgesics without addictive properties.

Neuroprotection Study

A study investigated the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Results indicated a significant increase in neuronal survival rates by up to 30% compared to controls.

Analgesic Efficacy

In a formalin test model, the compound exhibited significant analgesic effects, reducing pain perception effectively while avoiding the addictive side effects of opioids.

Anticancer Research

A study evaluated the effect of the compound on human cancer cell lines, revealing that it inhibited cell proliferation by inducing apoptosis at concentrations as low as 10 µM.

Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cells
AnalgesicReduces pain perception in animal models

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methylbenzylidene)dihydro-2(3H)-furanone
Reactant of Route 2
3-(4-Methylbenzylidene)dihydro-2(3H)-furanone

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